2-Chloro-4-fluoro-5-nitrotoluene
CAS No.: 112108-73-3
Cat. No.: VC20839174
Molecular Formula: C7H5ClFNO2
Molecular Weight: 189.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112108-73-3 |
|---|---|
| Molecular Formula | C7H5ClFNO2 |
| Molecular Weight | 189.57 g/mol |
| IUPAC Name | 1-chloro-5-fluoro-2-methyl-4-nitrobenzene |
| Standard InChI | InChI=1S/C7H5ClFNO2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,1H3 |
| Standard InChI Key | YXVJHZWHPLOEAP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1Cl)F)[N+](=O)[O-] |
| Canonical SMILES | CC1=CC(=C(C=C1Cl)F)[N+](=O)[O-] |
Introduction
2-Chloro-4-fluoro-5-nitrotoluene is an organic compound with the molecular formula C7H5ClFNO2 and a molecular weight of 189.57 g/mol . It is a derivative of toluene, where the methyl group is substituted with chlorine, fluorine, and nitro groups. This compound plays a crucial role as an intermediate in various chemical syntheses, particularly in pharmaceuticals and agrochemicals.
Chemical Identifiers
| Identifier Type | Value/Description |
|---|---|
| CAS Number | 112108-73-3 |
| PubChem CID | 10103979 |
| MOL File | - |
Synonyms
The compound is also known by several synonyms including 1-chloro-5-fluoro-2-methyl-4-nitrobenzene and benzene, 1-chloro-5-fluoro-2-methyl-4-nitro .
Pharmaceutical Development
This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly for anti-cancer agents like Ceritinib . Its versatility allows it to participate in multiple chemical reactions necessary for forming active pharmaceutical ingredients.
Agricultural Chemicals
It is used in the formulation of agrochemicals such as herbicides and pesticides, enhancing crop protection and yield .
Material Science
Valuable for creating specialty polymers and resins used in coatings and adhesives due to its durability-enhancing properties.
Synthetic Routes
The preparation of 2-Chloro-4-fluoro-5-nitrotoluene typically involves several steps starting from simpler derivatives:
Steps:
-
Nitration: The process begins with the nitration of a precursor molecule using nitric acid mixed with sulfuric acid.
-
Reagents: Nitric acid (HNO3), sulfuric acid (H2SO4).
-
Conditions: High temperature under controlled conditions.
-
-
Chlorination: Chlorination may be performed under UV light irradiation if necessary.
-
Reagents: Chlorinating agents.
-
Conditions: High-pressure ultraviolet lamp light.
-
-
Hydrolysis: Hydrolysis might be required depending on intermediate structures formed during chlorination or other steps.
-
Reagents: Water or hydroxide solutions.
-
Conditions: Presence of catalysts at moderate temperatures.
-
These processes are optimized on industrial scales using continuous flow reactors for higher yields and purity .
Chemical Reactions
Nucleophilic Substitution, Reduction, and Oxidation are common types of reactions this compound undergoes:
Nucleophilic Substitution:
The chlorine atom can be replaced by nucleophiles such as amines or thiols using reagents like sodium amide or thiourea in polar solvents .
Reduction:
The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over palladium on carbon (Pd/C) .
Oxidation:
Strong oxidizing agents such as potassium permanganate (KMnO4) can oxidize the methyl group into carboxylic acids under appropriate conditions .
These reactions highlight its utility across various fields from drug synthesis to material science applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume